3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H11F3O2 and a molecular weight of 208.18 g/mol . This compound features a bicyclic structure with a trifluoromethyl group attached to one of the carbon atoms, making it a unique and versatile molecule in various fields of scientific research .
Mechanism of Action
In general, the mechanism of action of a compound depends on its interaction with biological targets such as proteins or enzymes. The mode of action involves the compound binding to its target, which can lead to changes in the target’s activity and downstream biochemical pathways .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The result of the compound’s action at the molecular and cellular level can vary widely depending on the specific target and pathway involved. This can range from the modulation of signal transduction pathways to the alteration of cellular metabolism .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through several methods. One common approach involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .
Chemical Reactions Analysis
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in diverse transformations, making it a valuable intermediate in organic synthesis . Common reagents used in these reactions include hydrogen bond catalysts, enamine catalysts, and Brønsted acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized bicyclo[2.2.1]heptane derivatives .
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research. Its unique structure makes it a versatile material in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of drug candidates and bioactive compounds. In industry, it finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be compared to other similar compounds, such as bicyclo[2.2.1]heptane-2-carboxylic acid and norbornane . While these compounds share a similar bicyclic structure, the presence of the trifluoromethyl group in this compound imparts unique properties and reactivity . This makes it distinct and valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)7-5-2-1-4(3-5)6(7)8(13)14/h4-7H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYDSKBWLZMDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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